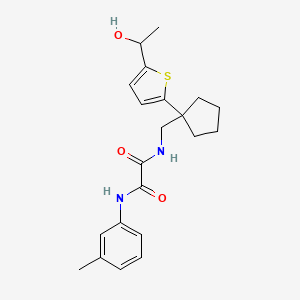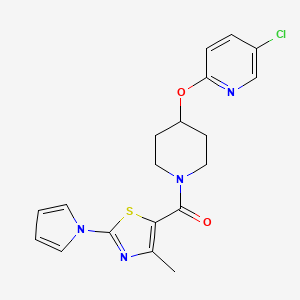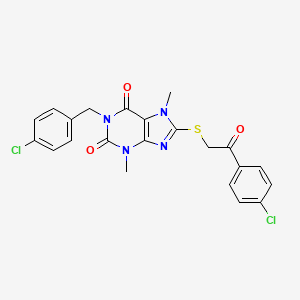
N-(pyridin-3-ylmethyl)chroman-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(pyridin-3-ylmethyl)chroman-2-carboxamide” is a chemical compound. It is a derivative of chroman , a class of compounds that have been studied for their potential anti-inflammatory properties .
Synthesis Analysis
The synthesis of chroman derivatives, including “this compound”, involves designing, synthesizing, and fully characterizing the compounds . The structure-activity relationship established shows that the chain length of the amide moiety, branching of the side chain, and the presence of substituents on the phenyl ring have significant effects on their inhibitory activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps . The reactions are influenced by factors such as the chain length of the amide moiety, branching of the side chain, and the presence of substituents on the phenyl ring .Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
Research has been conducted on the crystal structure and Hirshfeld surface analysis of derivatives closely related to N-(pyridin-3-ylmethyl)chroman-2-carboxamide. For instance, studies on N-(pyridin-2-ylmethyl)benzamide derivatives have revealed differences in the orientation of the pyridine and benzene rings, providing insights into molecular interactions and packing within the crystal lattice. This research has implications for understanding the physical properties and reactivity of similar compounds (Artheswari, Maheshwaran, & Gautham, 2019).
Coordination Chemistry and Pharmaceutical Applications
The synthesis and biological evaluation of compounds structurally related to this compound have been explored. These studies focus on the potential of such compounds to form coordinate bonds with metal ions like Mn(II) and Fe(II), which could be useful for targeted delivery of therapeutic agents to specific biological sites. This research avenue is promising for the development of new pharmaceuticals and materials with specific functional properties (Yang et al., 2017).
Molecular Interaction and Drug Development
Further investigations into the amide rotational barriers in pyridine carboxamides, including compounds similar to this compound, have provided valuable insights into their pharmacological activities. Such studies are crucial for understanding the molecular basis of drug action and for designing compounds with optimized therapeutic profiles (Olsen et al., 2003).
Synthesis and Chemical Reactivity
Research on the lithiation of N-(pyridin-3-ylmethyl) derivatives has demonstrated the versatility of these compounds in organic synthesis, enabling the production of a variety of substituted derivatives. Such reactivity is significant for the development of new materials and active pharmaceutical ingredients (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Future Directions
The future directions for the study of “N-(pyridin-3-ylmethyl)chroman-2-carboxamide” and similar compounds could involve further exploration of their anti-inflammatory properties and potential applications in medicine . Additionally, more research could be done to fully elucidate their synthesis, molecular structure, and mechanism of action.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-11-12-4-3-9-17-10-12)15-8-7-13-5-1-2-6-14(13)20-15/h1-6,9-10,15H,7-8,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNCXOINNRMGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2996154.png)
![Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2996155.png)

![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)



![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2996162.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2996167.png)
![1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996168.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)
![5-(6-cyclopropylpyridazin-3-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2996177.png)